molecular formula C15H22N2O3 B11818219 tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11818219
M. Wt: 278.35 g/mol
InChI Key: MDIXHBVUKKZPNS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or triethylamine (TEA). The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include ketones, aldehydes, piperidine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-2-(pyridin-3-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 2-(2-pyridinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 2-(1-pyrrolidinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Uniqueness: tert-Butyl 2-(6-hydroxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxy and methyl-substituted pyridine ring, which imparts distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and potential benefits in various fields of research and industry.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2-(4-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10-8-13(18)16-9-11(10)12-6-5-7-17(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,16,18)

InChI Key

MDIXHBVUKKZPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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